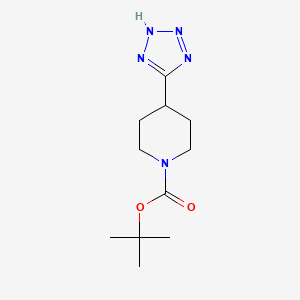

Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate

CAS No.: 91419-58-8

Cat. No.: VC11681418

Molecular Formula: C11H19N5O2

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91419-58-8 |

|---|---|

| Molecular Formula | C11H19N5O2 |

| Molecular Weight | 253.30 g/mol |

| IUPAC Name | tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-8(5-7-16)9-12-14-15-13-9/h8H,4-7H2,1-3H3,(H,12,13,14,15) |

| Standard InChI Key | YATXQENSVJAHPY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=N2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=N2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate has the molecular formula C₁₂H₁₉N₅O₂ and a molecular weight of 253.30 g/mol . The structure comprises a piperidine ring with a tetrazole group at the 4-position and a Boc-protecting group at the 1-position (Fig. 1). The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, making it a common bioisostere for carboxylic acids in drug design .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 91419-58-8 | |

| Molecular Formula | C₁₂H₁₉N₅O₂ | |

| Molecular Weight | 253.30 g/mol | |

| Synonyms | 1-Boc-4-(2H-tetrazol-5-yl)piperidine |

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the tetrazole group occupying an equatorial position to minimize steric hindrance. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations .

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is typically synthesized via sequential functionalization of the piperidine ring. A patented method for analogous Boc-protected piperidines involves:

-

Halogen/Magnesium Exchange: Reaction of a bromopyridine derivative with isopropyl magnesium chloride-lithium chloride to generate a Grignard reagent .

-

Nucleophilic Addition: The Grignard reagent reacts with N-Boc-4-piperidone under controlled temperatures (5–20°C) to form a hydroxylated intermediate .

-

Reduction and Deprotection: Boron trifluoride diethyl etherate catalyzes the reduction of the hydroxyl group using triethylsilane, followed by alkaline hydrolysis to remove protective groups .

For tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate, the tetrazole ring is introduced via cycloaddition or substitution. A common approach involves reacting 4-cyano-piperidine-1-carboxylate with sodium azide and ammonium chloride under reflux, followed by Boc protection .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| 1 | NaN₃, NH₄Cl, DMF, 100°C, 24 h | 75% | 95% | |

| 2 | Boc₂O, DMAP, CH₂Cl₂, rt, 12 h | 90% | 99% |

Process Optimization

Key factors affecting yield include:

-

Temperature Control: Excessive heat during tetrazole formation leads to decomposition .

-

Catalyst Selection: Boron trifluoride enhances reduction efficiency but requires strict moisture control .

-

Purification: Recrystallization from methyl tert-butyl ether improves purity to >99% .

Physicochemical Properties

Stability

The compound is stable under inert gas (N₂ or Ar) at 2–8°C but prone to hydrolysis in acidic or basic conditions due to the Boc group .

Biological and Pharmacological Applications

Cholesteryl Ester Transfer Protein (CETP) Inhibition

In a fluorescence-based assay, tetrazole-containing piperidines demonstrated potent CETP inhibition (e.g., compound 40, IC₅₀ = 0.81 µM) . The tetrazole ring mimics the transition state of lipid transfer, making it critical for activity .

Table 3: Biological Activity Data

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume